molecular formula C22H20O4 B1599957 Methyl 3,4-bis(benzyloxy)benzoate CAS No. 54544-05-7

Methyl 3,4-bis(benzyloxy)benzoate

Cat. No. B1599957
CAS RN: 54544-05-7
M. Wt: 348.4 g/mol
InChI Key: SLYKXRFTRIYUJV-UHFFFAOYSA-N
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Description

“Methyl 3,4-bis(benzyloxy)benzoate” is a chemical compound with the CAS Number: 54544-05-7. It has a molecular weight of 348.4 and its IUPAC name is methyl 3,4-bis(benzyloxy)benzoate . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 3,4-bis(benzyloxy)benzoate” is 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 3,4-bis(benzyloxy)benzoate” is a solid substance that is stored at room temperature . It has a molecular weight of 348.4 .

Scientific Research Applications

  • Application : Methyl 3,4-bis(benzyloxy)benzoate is a chemical compound used in the synthesis of various other compounds . It’s often used as a starting material or intermediate in organic synthesis .
  • Methods of Application : The specific methods of application can vary depending on the desired end product. For example, in one study, a solution of NaOH in distilled water, benzyl 2,4-bis(benzyloxy)benzoate 15 or benzyl 3,4,5-tris(benzyloxy)benzoate 16 and MeOH was added, and the mixture was refluxed at 90 °C for 2 h. After cooling, the solution was poured into 1.2 N HCl. The precipitate was filtered, washed with distilled water, and dried in vacuo .
  • Results or Outcomes : The outcomes of these procedures are typically new organic compounds, which can have a variety of uses in fields like pharmaceuticals, materials science, and more .

For example, they can be used in the synthesis of other complex organic compounds . They might also be involved in reactions such as benzylic oxidations and reductions . These reactions are important in the synthesis of a wide range of chemicals, including pharmaceuticals, dyes, polymers, and more .

Safety And Hazards

The safety information for “Methyl 3,4-bis(benzyloxy)benzoate” includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 3,4-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYKXRFTRIYUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441593
Record name Methyl 3,4-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-bis(benzyloxy)benzoate

CAS RN

54544-05-7
Record name Methyl 3,4-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (6.5 g; 47 mmol) was added to a solution of 3,4-dihydroxybenzoic acid methyl ester (2.6 g; 15.7 mmol) and benzyl bromide (5.37 g; 31.4 mmol) in acetone (100 ml). The reaction mixture was refluxed for 12 hrs. After the removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was washed with water (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 3.36 g of 3,4-Dibenzyloxy benzoic acid methyl ester (Yield=86.6%)
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Morgan - docplayer.net
4 ii ACKNOWLEDGEMENTS I would like to take this opportunity to thank all of my family, friends, and colleagues who have supported me throughout my time studying chemistry at …
Number of citations: 0 docplayer.net
J Li, D Zhang, X Zhu, Z He, S Liu, M Li, J Pang, Y Lin - Marine Drugs, 2011 - mdpi.com
Based on the natural isoprenyl phenyl ether from a mangrove-derived fungus, 32 analogues were synthesized and evaluated for inhibitory activity against influenza H1N1 …
Number of citations: 21 www.mdpi.com
GG Jarvis - 2015 - docs.lib.purdue.edu
Bacterial siderophores are a class of small organic compounds that are produced endogenously by bacteria to chelate essential ferric iron from their surroundings. Because the …
Number of citations: 3 docs.lib.purdue.edu

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